![molecular formula C16H23ClN2O5S B3817142 3-chloro-N-(2-hydroxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3817142.png)
3-chloro-N-(2-hydroxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide
Overview
Description
3-chloro-N-(2-hydroxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-hydroxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide involves inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
3-chloro-N-(2-hydroxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide has been shown to have anti-inflammatory and anti-cancer effects. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N-(2-hydroxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide in lab experiments is its ability to inhibit COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, one limitation of using this compound is that it may have off-target effects on other enzymes and receptors, which could complicate the interpretation of experimental results.
Future Directions
For research on 3-chloro-N-(2-hydroxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide include further studies on its anti-inflammatory and anti-cancer properties, as well as its potential use in the treatment of neurodegenerative diseases. Additionally, research could focus on developing more specific inhibitors of COX-2 that do not have off-target effects, which could lead to the development of more effective treatments for inflammatory and pain-related diseases.
Scientific Research Applications
3-chloro-N-(2-hydroxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-cancer properties, and has been tested as a potential treatment for various diseases such as rheumatoid arthritis, cancer, and Alzheimer's disease.
properties
IUPAC Name |
3-chloro-N-(2-hydroxypropyl)-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O5S/c1-11(20)10-18-16(21)12-3-4-15(14(17)9-12)24-13-5-7-19(8-6-13)25(2,22)23/h3-4,9,11,13,20H,5-8,10H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCCURUIZOXQJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)S(=O)(=O)C)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-hydroxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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